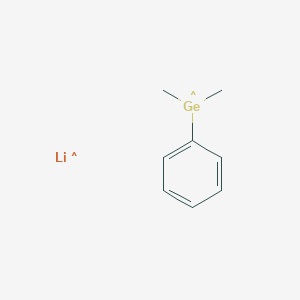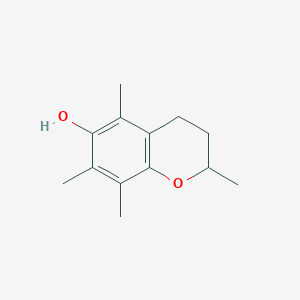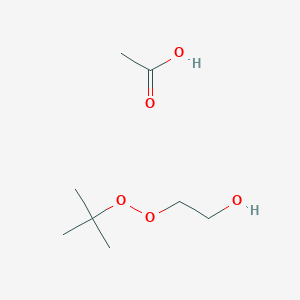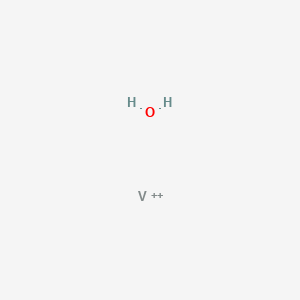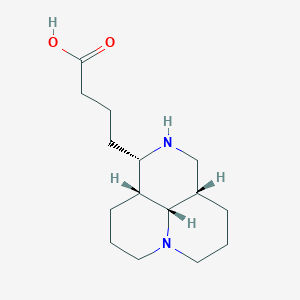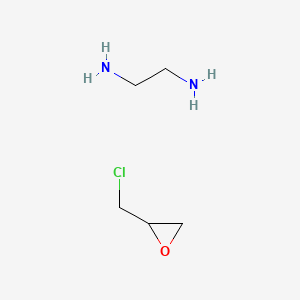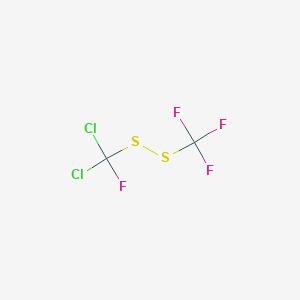
2-(Chloromethyl)oxirane;ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound that combines the properties of an epoxide and a diamine. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-(Chloromethyl)oxirane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves mixing the reactants in a suitable solvent and maintaining the reaction temperature to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the oxirane ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The epoxide ring can undergo ring-opening reactions with nucleophiles, resulting in the formation of different products.
Polymerization: The compound can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent unwanted side reactions and to maximize the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while ring-opening reactions with alcohols can produce hydroxyl-containing compounds .
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and the reaction conditions. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the diamine component.
Ethylenediamine: Contains the diamine functionality but lacks the epoxide ring.
N,N-Dimethyl-2-hydroxypropylammonium chloride: A polymer with similar reactivity but different applications.
Uniqueness
2-(Chloromethyl)oxirane;ethane-1,2-diamine is unique due to its combination of an epoxide and a diamine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
172228-58-9 |
|---|---|
Formule moléculaire |
C5H13ClN2O |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
Clé InChI |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CN)N |
Numéros CAS associés |
25014-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


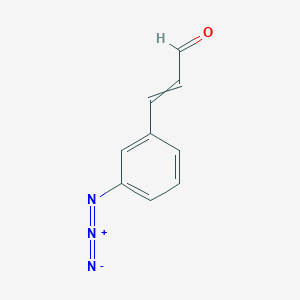
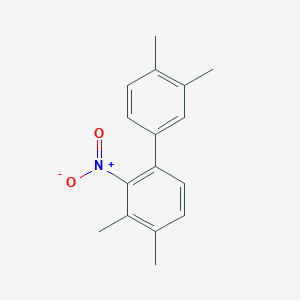
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
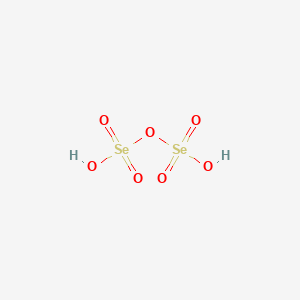
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
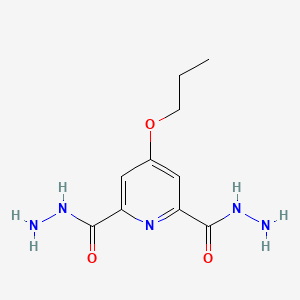
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
